Copovidone

Overview

Description

Synthesis Analysis

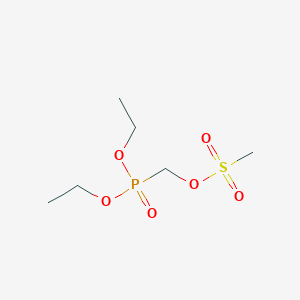

Copovidone is synthesized through the copolymerization of two monomers: vinylpyrrolidone and vinyl acetate. The polymerization process typically involves free-radical initiation in a suitable reaction medium. The ratio of vinylpyrrolidone to vinyl acetate can vary, which in turn affects the properties of the resulting copolymer. Studies have explored various synthesis techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to modify and improve its characteristics (Bundle et al., 2014).

Molecular Structure Analysis

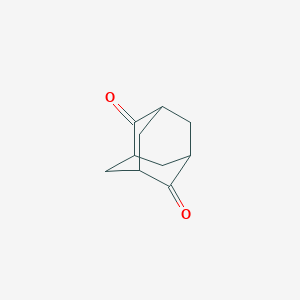

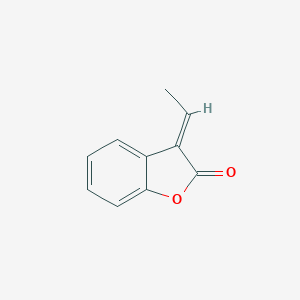

The molecular structure of this compound consists of repeating units of N-vinylpyrrolidone and vinyl acetate. This structure imparts unique physical and chemical properties to the copolymer, such as solubility in water and organic solvents, film-forming ability, and adhesiveness. The proportion of each monomer affects the copolymer's molecular weight and glass transition temperature, influencing its application in drug formulations (Zhang et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions due to the presence of carbonyl groups from N-vinylpyrrolidone and ester groups from vinyl acetate. These functional groups facilitate interactions with other molecules, particularly drugs in pharmaceutical formulations, often through hydrogen bonding. This interaction can enhance the solubility and stability of drugs in solid dispersions (Butreddy et al., 2021).

Physical Properties Analysis

The physical properties of this compound, such as its amorphous nature, solubility in various solvents, and hygroscopicity, make it a valuable excipient in pharmaceutical formulations. It has a high glass transition temperature, contributing to its stability and suitability for hot-melt extrusion processes. Its ability to form films and its solubility profile are crucial for controlled drug release (Yang et al., 2016).

Chemical Properties Analysis

Chemically, this compound is stable and non-reactive under normal conditions. It does not undergo significant degradation or chemical change, making it suitable for long-term use in drug formulations. Its compatibility with a wide range of drugs and its non-toxic nature are essential for its use in pharmaceutical applications. Studies have shown that it does not exhibit significant toxicological effects at high dietary levels in animal models (Mellert et al., 2004).

Scientific Research Applications

Increasing Drug Solubility :

- Copovidone was used in formulations to significantly increase the dissolution of felodipine, a poorly water-soluble drug. The increase was as high as 5.8 times compared to using the compounds separately (Lee et al., 2006).

- It also enhanced the dissolution improvement effect of crospovidone on some poorly water-soluble drugs (Ruy, 2015).

Formulation of Amorphous Solid Dispersions (ASDs) :

- This compound-based ASDs can maximize human exposure from poorly soluble drug candidates by rapidly transforming drugs into small amorphous drug nanoparticles (Harmon et al., 2016).

- Hot-melt extrusion with blends of polymers like this compound significantly increased the dissolution rate of fenofibrate, making it more soluble and superior to marketed formulations (Kalivoda et al., 2012).

- Selective Laser Sintering 3-D printing of ritonavir-copovidone ASDs resulted in a 21-fold increase in solubility, offering a single-step process for creating pharmaceutical dosage forms (Davis et al., 2020).

Enhancing Therapeutic Potential :

- Ternary solid dispersions of manidipine with polyethylene glycol 4000 and this compound significantly increased solubility and dissolution, potentially improving its therapeutic potential (Chamsai et al., 2017).

Safety and Toxicology :

- High dietary levels of this compound showed no significant toxicological findings in rats and dogs, indicating its safety for pharmaceutical use (Mellert et al., 2004).

- However, this compound-related cutaneous responses in dogs have been observed in studies with multiple unrelated compounds administered orally (Morgan et al., 2017).

Mechanism of Action

Target of Action

Copovidone is a copolymer of 1-vinyl-2-pyrrolidone and vinyl acetate . It is primarily used as a binder in pharmaceutical tablets and as a lubricant in eye drops . It serves as a versatile material in the foundation of oral solid dosage forms .

Mode of Action

This compound acts as a binder, helping to hold the various ingredients in a tablet together. It also acts as a lubricant, reducing friction during the tablet manufacturing process . When used in eye drops, it helps to lubricate the eye and provide relief from dryness and irritation .

Result of Action

The primary molecular and cellular effects of this compound relate to its role as a binder and lubricant. It helps to ensure that tablets and capsules maintain their shape and integrity until they reach the stomach, where they can disintegrate and release their active ingredients . In eye drops, it helps to lubricate the eye and provide relief from dryness and irritation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the medium can affect the disintegration time of tablets containing this compound . Additionally, the presence of inorganic salts can significantly accelerate tablet disintegration . The particle size of this compound can also influence the tensile strength and disintegration time of the resulting tablets at different compression pressures .

properties

IUPAC Name |

ethenyl acetate;1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUWIEKAVLOHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

733045-73-3, 25086-89-9, 116219-49-9 | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733045-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl acetate-vinylpyrrolidone copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116219-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25086-89-9 | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)

![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)

![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)